molecular formula C32H45Cl2N3O2 B12705635 1-Butanone, 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride CAS No. 53428-19-6

1-Butanone, 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride

Cat. No.: B12705635
CAS No.: 53428-19-6
M. Wt: 574.6 g/mol
InChI Key: GXCICAYPFUQBNH-UHFFFAOYSA-N
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Description

1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride is a complex organic compound with the molecular formula C32H43N3O2.2ClH . This compound is known for its unique structure, which includes a carbazole core and piperidinyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride involves its interaction with molecular targets in biological systems. The piperidinyl groups and carbazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanone, 1,1’-(9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride
  • 1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-morpholinyl)-, dihydrochloride)

Uniqueness

1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride is unique due to the presence of the ethyl group on the carbazole core and the piperidinyl groups. These structural features confer specific chemical and biological properties that distinguish it from similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

53428-19-6

Molecular Formula

C32H45Cl2N3O2

Molecular Weight

574.6 g/mol

IUPAC Name

1-[9-ethyl-6-(4-piperidin-1-ylbutanoyl)carbazol-3-yl]-4-piperidin-1-ylbutan-1-one;dihydrochloride

InChI

InChI=1S/C32H43N3O2.2ClH/c1-2-35-29-15-13-25(31(36)11-9-21-33-17-5-3-6-18-33)23-27(29)28-24-26(14-16-30(28)35)32(37)12-10-22-34-19-7-4-8-20-34;;/h13-16,23-24H,2-12,17-22H2,1H3;2*1H

InChI Key

GXCICAYPFUQBNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)CCCN3CCCCC3)C4=C1C=CC(=C4)C(=O)CCCN5CCCCC5.Cl.Cl

Origin of Product

United States

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